

# Spectroscopic Profile of 4-(1-Azepanyl)-1-butanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-(1-Azepanyl)-1-butanol

CAS No.: 114960-98-4

Cat. No.: B058371

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## Introduction

**4-(1-Azepanyl)-1-butanol** is a bifunctional organic molecule featuring a primary alcohol and a tertiary amine integrated into a seven-membered azepane ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. Amino alcohols are a well-established pharmacophore found in numerous therapeutic agents, and the azepane moiety can impart specific conformational constraints and lipophilicity.<sup>[1][2]</sup> A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm the identity of synthesized compounds.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(1-Azepanyl)-1-butanol**. The presented data is a synthesis of established principles of spectroscopy and comparative analysis with structurally related compounds.

## Molecular Structure and Logic of Analysis

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure and the different chemical environments of the atoms within **4-(1-Azepanyl)-1-butanol**.

Caption: Molecular structure of **4-(1-Azepanyl)-1-butanol**.

The subsequent sections will delve into the specific spectroscopic signatures of this molecule, explaining how each technique provides a unique piece of the structural puzzle.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For **4-(1-Azepanyl)-1-butanol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide distinct signals corresponding to each unique proton and carbon environment.

### $^1\text{H}$ NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring protons. The chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic environment.

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.64	t	2H	-CH <sub>2</sub> OH	Protons attached to the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen. The signal is a triplet due to coupling with the adjacent CH <sub>2</sub> group.
~2.60	m	4H	N-(CH <sub>2</sub> ) <sub>2</sub> (ring)	Protons on the carbons directly attached to the nitrogen in the azepane ring are deshielded.
~2.45	t	2H	N-CH <sub>2</sub> - (chain)	Protons on the carbon of the butyl chain attached to the nitrogen are deshielded.
~1.65 - 1.50	m	12H	-(CH <sub>2</sub> ) <sub>3</sub> - (ring), - (CH <sub>2</sub> ) <sub>2</sub> - (chain)	Overlapping signals for the remaining methylene protons in the azepane ring and the butyl chain.
~2.5 (broad)	s	1H	-OH	The chemical shift of the

hydroxyl proton  
can vary  
depending on  
concentration  
and solvent. It  
often appears as  
a broad singlet.

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Rationale behind the predictions: The predicted chemical shifts are based on the known values for 1-butanol and the influence of an N-substituent.[4][5] The protons closest to the electronegative nitrogen and oxygen atoms will appear at a lower field (higher ppm).

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~62.8	-CH <sub>2</sub> OH	The carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom.
~58.5	N-CH <sub>2</sub> - (chain)	The carbon on the butyl chain directly bonded to the nitrogen is deshielded.
~55.0	N-(CH <sub>2</sub> ) <sub>2</sub> (ring)	The two equivalent carbons in the azepane ring attached to the nitrogen are deshielded.
~32.0	-CH <sub>2</sub> -CH <sub>2</sub> OH	The carbon beta to the hydroxyl group.
~28.0	-N-CH <sub>2</sub> -CH <sub>2</sub> -	The carbon beta to the nitrogen on the butyl chain.
~27.0	N-CH <sub>2</sub> -CH <sub>2</sub> - (ring)	The two equivalent carbons in the azepane ring beta to the nitrogen.
~26.5	N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - (ring)	The central methylene carbon of the azepane ring.

Rationale behind the predictions: The chemical shifts are estimated based on the <sup>13</sup>C NMR data for 1-butanol and the known effects of N-alkylation on carbon chemical shifts.[6] Carbons directly attached to the heteroatoms (N and O) are the most deshielded.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
3550 - 3200	Strong, Broad	O-H stretch	The broadness is due to hydrogen bonding between the alcohol molecules. This is a characteristic peak for alcohols.[7][8]
2950 - 2850	Strong	C-H stretch (Alkyl)	These absorptions are characteristic of sp <sup>3</sup> hybridized C-H bonds and are expected for the methylene groups in the molecule.[9]
1470 - 1370	Medium	C-H bend (Alkyl)	Bending vibrations of the C-H bonds.
1260 - 1000	Strong	C-N stretch, C-O stretch	The C-N stretching of the tertiary amine and the C-O stretching of the primary alcohol fall in this region.

The IR spectrum will be dominated by the very broad O-H stretching band, which is a clear indicator of the alcohol functional group. The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule.

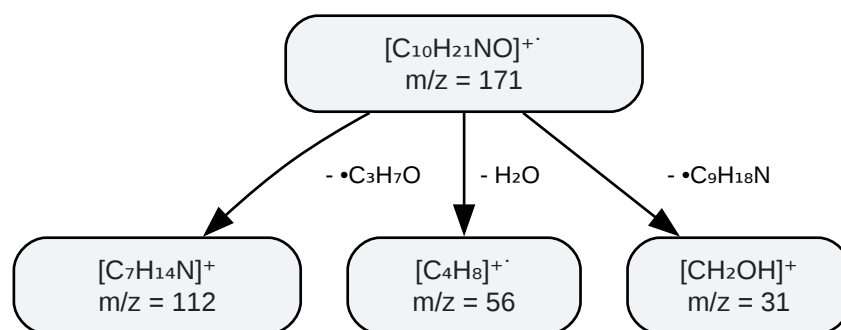
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **4-(1-Azepanyl)-1-butanol**, electron ionization (EI) would likely lead to the following fragmentation patterns.

Predicted Mass Spectrometry Data

m/z	Proposed Fragment	Rationale
171	$[\text{C}_{10}\text{H}_{21}\text{NO}]^+$	Molecular ion ( $\text{M}^+$ ). Its intensity may be low due to the instability of the molecular ion of alcohols.[10]
154	$[\text{M} - \text{OH}]^+$	Loss of a hydroxyl radical.
142	$[\text{M} - \text{C}_2\text{H}_5]^+$	Alpha-cleavage with loss of an ethyl radical.
112	$[\text{C}_7\text{H}_{14}\text{N}]^+$	Alpha-cleavage at the C-C bond adjacent to the nitrogen, leading to a stable iminium ion. This is often a prominent peak for N-alkylated compounds.
98	$[\text{C}_6\text{H}_{12}\text{N}]^+$	Fragmentation of the butyl chain.
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$	Further fragmentation of the azepane ring.
56	$[\text{C}_4\text{H}_8]^+$	Loss of water from the molecular ion, a common fragmentation for alcohols.[11]
31	$[\text{CH}_2\text{OH}]^+$	Alpha-cleavage at the C-C bond adjacent to the oxygen. This is a characteristic fragment for primary alcohols. [11]

The base peak is likely to be the iminium ion at m/z 112 due to its high stability.



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Caption: Proposed key fragmentation pathways for **4-(1-Azepanyl)-1-butanol** in MS.

## Experimental Protocols

The following are generalized experimental conditions for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- Instrument: A 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common choice.<sup>[6]</sup>
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR.

### IR Spectroscopy

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

- Acquisition: Record the spectrum typically from 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).[\[3\]](#)
- Ionization Energy: Typically 70 eV.
- Analysis: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated by their mass-to-charge ratio.

## Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the molecular structure of **4-(1-Azepanyl)-1-butanol**. The combination of NMR, IR, and MS data allows for unambiguous confirmation of the compound's identity and purity. The characteristic broad O-H stretch in the IR, the specific chemical shifts and coupling patterns in the NMR spectra, and the predictable fragmentation pattern in the mass spectrum all contribute to a comprehensive structural elucidation. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their analytical data.

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